molecular formula C17H21N3O3S B2987753 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide CAS No. 1396861-96-3

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide

Cat. No.: B2987753
CAS No.: 1396861-96-3
M. Wt: 347.43
InChI Key: YVYAMVUDOYJRRJ-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a benzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The cyclohexyl group can be introduced through cyclohexylation reactions, and the final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide is unique due to the combination of its cyclopropyl group, oxadiazole ring, and benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-24(22,14-7-3-1-4-8-14)20-17(11-5-2-6-12-17)16-18-15(19-23-16)13-9-10-13/h1,3-4,7-8,13,20H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYAMVUDOYJRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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